2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane
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Overview
Description
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane is an organic compound characterized by its unique structure, which includes a butadiene moiety, a dimethoxyphenyl group, and a dithiane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through the reaction of functionalized vinyl phosphates with aryllithium reagents.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the butadiene moiety with a dimethoxyphenyl precursor under palladium-catalyzed conditions.
Formation of the Dithiane Ring: The final step involves the cyclization of the intermediate product to form the dithiane ring, which can be achieved using a variety of reagents and conditions, including the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The compound can undergo substitution reactions, particularly at the butadiene moiety and the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Similar in structure but lacks the dithiane ring.
Buta-2,3-dien-1-ol: Contains a butadiene moiety but differs in functional groups.
2-Phenyl-1,3-butadiene: Another similar compound with a phenyl group instead of the dimethoxyphenyl group.
Properties
CAS No. |
501027-45-8 |
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Molecular Formula |
C16H20O2S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(2-buta-1,3-dien-2-yl-3,6-dimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H20O2S2/c1-5-11(2)14-12(17-3)7-8-13(18-4)15(14)16-19-9-6-10-20-16/h5,7-8,16H,1-2,6,9-10H2,3-4H3 |
InChI Key |
ZFKDJKBDTJWOCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)C(=C)C=C)C2SCCCS2 |
Origin of Product |
United States |
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